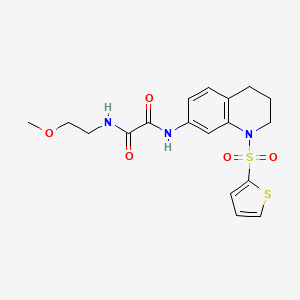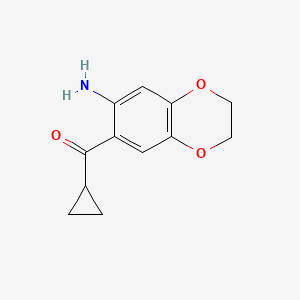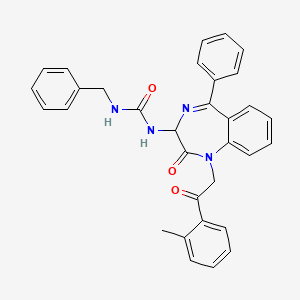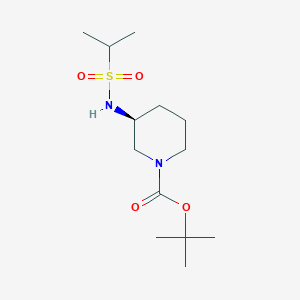
N1-(2-methoxyethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the specified chemical involves intricate reactions. For instance, the reaction of N3,N3-(3-oxapentan-1,5-diyl)-N1-(2-phenyl-3,4-dihydroquinazolin-4-yliden)thiourea with 4-methoxyphenacyl bromide can afford products through domino-reactions by two different pathways, showcasing the complexity of synthesizing such molecules (Fathalla, Marek, & Pazdera, 2002).
Molecular Structure Analysis
Understanding the molecular structure of these compounds is critical for further applications and studies. For example, the crystal structure analysis of related molecules like N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide reveals insights into the molecular conformation and intermolecular interactions, which are essential for comprehending the behavior and reactivity of such compounds (Hirano, Hamase, Akita, & Zaitsu, 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are often investigated through their interactions with other chemicals. For instance, studies on similar molecules have highlighted reactions with methyl iodide, hydrazine hydrate, and various halocarbonyl compounds, leading to a range of products that demonstrate the compounds' versatile reactivity (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystal structures, are fundamental for their practical application and handling. X-ray diffraction studies, for example, provide valuable information on the crystal packing and solid-state structure, which can influence the compound's physical properties (Pinilla, Henao, Macías, Romero Bohórquez, & Kouznetsov, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for chemical modifications, are crucial for the development of new materials and drugs. Studies on compounds with similar frameworks have shown a range of chemical behaviors that are important for synthetic chemists and pharmaceutical development (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Wissenschaftliche Forschungsanwendungen
Potential Antitubercular Activity
A study focused on designing and synthesizing 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as potential anti-tuberculosis agents. These molecules were created by attaching amino ether linkages with a hydroxyl group to the diarylquinoline skeleton, integrating hydroxyl and amine chains onto the diaryl ring. The compounds exhibited in vitro antitubercular activity against the Mycobacterium tuberculosis strain (H37Ra), with several showing promising activities at concentrations of 6.25 μg/mL. This suggests a potential application of the chemical structure related to N1-(2-methoxyethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in developing antitubercular agents (Karkara et al., 2020).
Selective Pd2+ Ion Chemosensors
Novel chemosensors were developed for the selective identification of highly toxic Pd2+ ions. The chemosensors, including compounds with 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile and 6-(methylthio)-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile structures, exhibited selective recognition of Pd2+ ions with fluorescence turn-off performances in methanol. This was accompanied by very low limits of detection in the nanomolar range. Quantum chemical calculations supported the stability and binding interactions of the chemosensors with Pd2+ ions, indicating the potential of such structures in environmental monitoring and analytical chemistry applications (Shally et al., 2020).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-26-10-8-19-17(22)18(23)20-14-7-6-13-4-2-9-21(15(13)12-14)28(24,25)16-5-3-11-27-16/h3,5-7,11-12H,2,4,8-10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZBQXXNZKBSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2481679.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481682.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2481684.png)

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(4-fluorophenyl)methoxy]thiophen-2-yl}urea](/img/structure/B2481687.png)

![2-[[4-(4-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2481690.png)


![N-(4-cyanooxan-4-yl)-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2481695.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2481697.png)

